o-(Piperidinocarbonyl)benzoic acid

Übersicht

Beschreibung

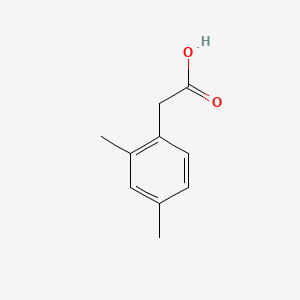

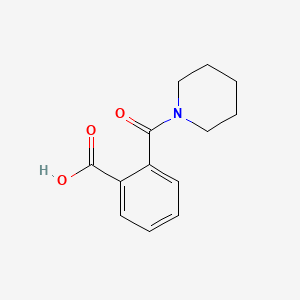

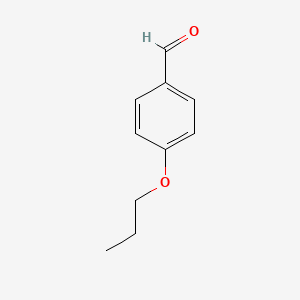

“o-(Piperidinocarbonyl)benzoic acid” is an organic compound with the molecular formula C13H15NO3 . It is commonly used in scientific research and industry.

Synthesis Analysis

The synthesis of benzoic acid derivatives, which “o-(Piperidinocarbonyl)benzoic acid” is a part of, can be achieved through various methods such as toluene oxidation, Grignard reagent method, diazonium salt method, carbon trihalide hydrolysis method . Each method has its own advantages and disadvantages. For instance, the Grignard reagent method is a reaction against water, and the water in the air will affect it .Molecular Structure Analysis

The molecular structure of “o-(Piperidinocarbonyl)benzoic acid” is influenced by the nature and position of the functional groups . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives, which “o-(Piperidinocarbonyl)benzoic acid” is a part of, are influenced by the nature and position of the functional groups . Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .Physical And Chemical Properties Analysis

Phenolic acids, which include benzoic acid derivatives like “o-(Piperidinocarbonyl)benzoic acid”, display diverse physical properties depending upon the nature and position of the functional groups . They contribute to sensory and functional properties in plant-based foods .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Methods of Application: The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

Photocatalytic Upcycling

- Summary of Application: Acridinium salts have been used for upcycling polystyrene into benzoic acid by photoredox catalysis .

- Methods of Application: The study used a combined computational-experimental approach for acridinium catalyst design .

- Results: A non-intuitive fluorinated acridinium catalyst was identified that outperforms other candidates for converting polystyrene to benzoic acid in useful yields at low catalyst loadings .

Substituted Benzoic Acids

- Summary of Application: Substituted benzoic acids play a crucial role in organic chemistry. The presence of electron-withdrawing groups can stabilize the conjugate base of benzoic acid, making the acid more acidic .

- Methods of Application: The acidity of substituted benzoic acids can be studied using various methods, including titration and spectroscopic techniques .

- Results: Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .

Electrophilic Substitutions

- Summary of Application: Substituent effects in electrophilic substitutions are significant in organic chemistry. The presence of a substituent on the benzene ring can affect the reactivity and orientation of the reaction .

- Methods of Application: The effects of substituents on electrophilic substitutions can be studied using various experimental and computational methods .

- Results: Some substituents activate the ring, making it more reactive than benzene, while others deactivate the ring, making it less reactive .

Benzylic Bromination

- Summary of Application: Benzylic bromination is a useful reaction that allows for the employment of all the reactions of alkyl halides .

- Methods of Application: The benzylic bromination reaction can be carried out using various brominating agents .

- Results: The products of benzylic bromination can be used in further substitution and elimination reactions .

Benzylic Bromination

- Summary of Application: Benzylic bromination is a useful reaction that allows for the employment of all the reactions of alkyl halides .

- Methods of Application: The benzylic bromination reaction can be carried out using various brominating agents .

- Results: The products of benzylic bromination can be used in further substitution and elimination reactions .

Safety And Hazards

Zukünftige Richtungen

Benzoic acid derivatives, including “o-(Piperidinocarbonyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

Eigenschaften

IUPAC Name |

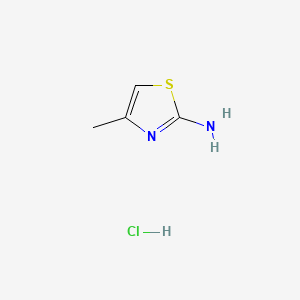

2-(piperidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIFJPSZVWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174218 | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-(Piperidinocarbonyl)benzoic acid | |

CAS RN |

20320-44-9 | |

| Record name | O-(Piperidinocarbonyl)-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Piperidinocarbonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(PIPERIDINOCARBONYL)-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)